Molecular Weight Reduction of 14.0 g/mol Relative to Cyclopentane Spiro Analog Enables Different Physicochemical and Pharmacokinetic Profiling
The target compound 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (C₁₁H₁₁FN₂O, molecular weight 206.22 g/mol) exhibits a 14.0 g/mol (6.4%) lower molecular weight compared to its closest cyclopentane spiro analog, 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-06-5; C₁₂H₁₃FN₂O, molecular weight 220.24 g/mol) . This molecular weight reduction is directly attributable to the smaller cyclobutane ring (4-membered) versus the cyclopentane ring (5-membered) in the spirocyclic framework. The difference in ring size also alters molecular volume, conformational flexibility, and spatial orientation of the quinazolinone pharmacophore relative to the fluorine substituent, factors established in PDE7 inhibitor SAR studies as critical determinants of binding pocket complementarity [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 206.22 g/mol |
| Comparator Or Baseline | 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-06-5): 220.24 g/mol |
| Quantified Difference | 14.0 g/mol (6.4% reduction) |
| Conditions | Calculated from molecular formula C₁₁H₁₁FN₂O (target) vs C₁₂H₁₃FN₂O (comparator) |
Why This Matters
Lower molecular weight, within a series where every atom influences target engagement, can translate to improved ligand efficiency metrics and distinct absorption/distribution profiles, making this compound a strategically valuable comparator for SAR studies.
- [1] Vergne F, et al. Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 2: Optimization of 5,8-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters. 2004. View Source
